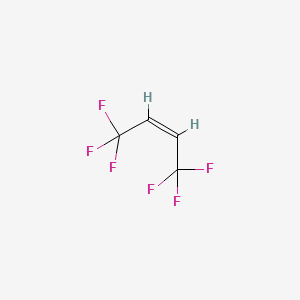

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B1440624

Key on ui cas rn:

692-49-9

M. Wt: 164.05 g/mol

InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05672787

Procedure details

In a 20 1 stainless steel autoclave, which had previously been conditioned using 10% strength nitric acid and was equipped with closed circuit heating and an anchor stirrer, 10.0 kg of 1,1,1,4,4,4-hexafluorobutene were heated from 0 to 30 C. over a period of 10 minutes in the presence of 250 g of catalyst (5% by weight of metallic palladium on activated carbon) at a pressure of 20 bar of hydrogen. After reaching this temperature, the hydrogen consumption was compensated for by repeated pressurization with fresh hydrogen at pressures between 20 and 30 bar. After about 2.5 hours the conversion was 87%. 1,1,1,4,4,4-Hexafluorobutane had been formed in a yield of greater than 99% of theory.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

catalyst

Quantity

250 g

Type

catalyst

Reaction Step Four

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])(O)=O.[F:5][C:6]([F:14])([F:13])[CH:7]=[CH:8][C:9]([F:12])([F:11])[F:10].[H][H]>>[F:5][C:6]([F:14])([F:13])[CH2:7][CH2:8][C:9]([F:12])([F:11])[F:10]

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

10 kg

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=CC(F)(F)F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with closed circuit

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hydrogen consumption

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(CCC(F)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |